Calcium;5-butylpyridine-2-carboxylate;hydrate
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Overview
Description
Calcium;5-butylpyridine-2-carboxylate;hydrate is a chemical compound that consists of calcium ions, 5-butylpyridine-2-carboxylate, and water molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calcium;5-butylpyridine-2-carboxylate;hydrate typically involves the reaction of 5-butylpyridine-2-carboxylic acid with a calcium salt in the presence of water. The reaction conditions may vary, but common methods include:
Direct Reaction: Mixing 5-butylpyridine-2-carboxylic acid with calcium hydroxide or calcium chloride in an aqueous solution.
Solvent-Assisted Reaction: Using solvents like ethanol or methanol to facilitate the reaction between 5-butylpyridine-2-carboxylic acid and calcium acetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through crystallization and drying processes.
Chemical Reactions Analysis
Types of Reactions
Calcium;5-butylpyridine-2-carboxylate;hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where the butyl group or the carboxylate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for converting carboxylate to acyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or esters.
Scientific Research Applications
Calcium;5-butylpyridine-2-carboxylate;hydrate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential role in biological systems as a calcium ion carrier.
Medicine: Explored for its potential therapeutic applications in calcium-related disorders.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of Calcium;5-butylpyridine-2-carboxylate;hydrate involves its ability to interact with calcium ions and other molecular targets. The compound can modulate calcium ion concentrations in biological systems, affecting various cellular processes. The molecular pathways involved include calcium signaling pathways and interactions with calcium-binding proteins.
Comparison with Similar Compounds
Similar Compounds
- Calcium;5-methylpyridine-2-carboxylate;hydrate
- Calcium;5-ethylpyridine-2-carboxylate;hydrate
- Calcium;5-propylpyridine-2-carboxylate;hydrate
Uniqueness
Calcium;5-butylpyridine-2-carboxylate;hydrate is unique due to its specific butyl group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl analogs
Properties
Molecular Formula |
C20H26CaN2O5 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
calcium;5-butylpyridine-2-carboxylate;hydrate |
InChI |
InChI=1S/2C10H13NO2.Ca.H2O/c2*1-2-3-4-8-5-6-9(10(12)13)11-7-8;;/h2*5-7H,2-4H2,1H3,(H,12,13);;1H2/q;;+2;/p-2 |
InChI Key |
QWRCYVQAUYQMSB-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC1=CN=C(C=C1)C(=O)[O-].CCCCC1=CN=C(C=C1)C(=O)[O-].O.[Ca+2] |
Origin of Product |
United States |
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